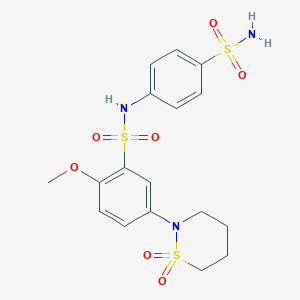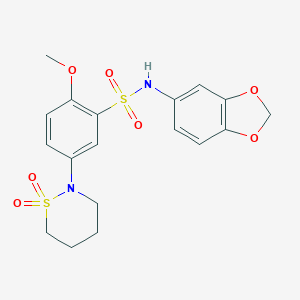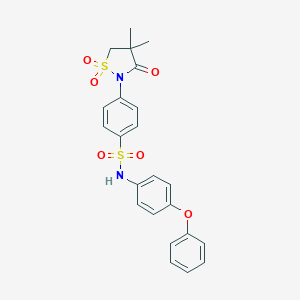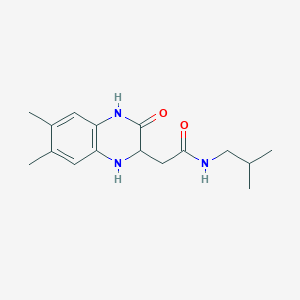![molecular formula C21H20F3N3O2 B363882 Ethyl 4-[4-(dimethylamino)anilino]-7-(trifluoromethyl)-3-quinolinecarboxylate CAS No. 881941-50-0](/img/structure/B363882.png)
Ethyl 4-[4-(dimethylamino)anilino]-7-(trifluoromethyl)-3-quinolinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[4-(dimethylamino)anilino]-7-(trifluoromethyl)-3-quinolinecarboxylate is a complex organic compound known for its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[4-(dimethylamino)anilino]-7-(trifluoromethyl)-3-quinolinecarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote nucleophilic substitution.
Attachment of the Dimethylamino Group: The dimethylamino group can be introduced through nucleophilic substitution reactions using dimethylamine or its derivatives.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-[4-(dimethylamino)anilino]-7-(trifluoromethyl)-3-quinolinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the quinoline ring or the nitro groups if present.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the trifluoromethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Dimethylamine, trifluoromethyl iodide, nucleophilic catalysts.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[4-(dimethylamino)anilino]-7-(trifluoromethyl)-3-quinolinecarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Ethyl 4-[4-(dimethylamino)anilino]-7-(trifluoromethyl)-3-quinolinecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s quinoline core allows it to intercalate with DNA, potentially inhibiting DNA replication and transcription. The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with cell membranes and increasing its cellular uptake. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, further contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-[4-(dimethylamino)anilino]-7-(trifluoromethyl)-3-quinolinecarboxylate can be compared with other quinoline derivatives, such as:
Chloroquine: Known for its antimalarial activity, chloroquine also contains a quinoline core but lacks the trifluoromethyl and dimethylamino groups.
Quinoline N-oxides: These compounds are oxidation products of quinoline and exhibit different chemical and biological properties.
Trifluoromethylquinolines: These compounds share the trifluoromethyl group but may have different substituents on the quinoline ring, leading to variations in their chemical behavior and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications in scientific research and industry.
Eigenschaften
IUPAC Name |
ethyl 4-[4-(dimethylamino)anilino]-7-(trifluoromethyl)quinoline-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N3O2/c1-4-29-20(28)17-12-25-18-11-13(21(22,23)24)5-10-16(18)19(17)26-14-6-8-15(9-7-14)27(2)3/h5-12H,4H2,1-3H3,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOVJSXEJSOGKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1NC3=CC=C(C=C3)N(C)C)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[4-(4-methyl-1-piperidinyl)phenyl]benzenesulfonamide](/img/structure/B363805.png)
![4-(1,1-Dioxido-1,2-thiazinan-2-yl)-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl methyl ether](/img/structure/B363806.png)



![N,N-diethyl-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B363824.png)
![4-butyl-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]cyclohexanecarboxamide](/img/structure/B363839.png)
![N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]-2-(3-methylphenoxy)acetamide](/img/structure/B363840.png)
![3-(2-Hydroxy-3,5-dimethylphenyl)-N-[3-(2-methoxyethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B363843.png)
![ethyl 4-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]benzoate](/img/structure/B363848.png)
![N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B363851.png)
![N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B363858.png)
![3,6-dimethyl-N-[4-(2-thienyl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B363863.png)

